5-Hydroxymethylchrysene sulfate
Description
5-Hydroxymethylchrysene sulfate is a sulfate ester metabolite of the polycyclic aromatic hydrocarbon (PAH) 5-methylchrysene. It is formed via sulfotransferase-mediated conjugation of the hydroxymethyl group in 5-hydroxymethylchrysene, a reaction critical for its activation into a mutagenic agent . This metabolite is characterized by its ability to form covalent DNA adducts, specifically targeting adenine and guanine residues at a ratio of 2.7:1, which disrupts DNA replication by arresting elongation at sequence-specific sites (e.g., -AAAGGA- and -AACA- motifs) . Studies by Okuda et al. (1986, 1988) demonstrated that sulfotransferase in mouse skin catalyzes this activation, highlighting its role in the carcinogenicity of 5-methylchrysene derivatives . The compound’s sulfate group enhances its electrophilicity, facilitating DNA binding and distinguishing it from non-sulfated precursors in both metabolic pathways and mutagenic outcomes.
Properties
CAS No. |
100924-64-9 |
|---|---|
Molecular Formula |
C19H14O4S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
chrysen-5-ylmethyl hydrogen sulfate |
InChI |
InChI=1S/C19H14O4S/c20-24(21,22)23-12-15-11-14-6-2-3-7-16(14)18-10-9-13-5-1-4-8-17(13)19(15)18/h1-11H,12H2,(H,20,21,22) |
InChI Key |
SRLZFYPFZJWWAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)COS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxymethylchrysene sulfate typically involves the sulfation of 5-hydroxymethylchrysene. This process can be achieved using various sulfating agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction is usually carried out under controlled conditions to ensure the selective formation of the sulfate ester .
Industrial Production Methods: These methods often employ continuous flow reactors to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxymethylchrysene sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the sulfate ester back to the hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions include various hydroxylated and substituted derivatives of chrysene, which are of interest for further biological and chemical studies .
Scientific Research Applications
5-Hydroxymethylchrysene sulfate has several scientific research applications:
Chemistry: It is used as a model compound to study the sulfation and desulfation processes in organic chemistry.
Medicine: Research focuses on its role in carcinogenesis and its potential as a biomarker for exposure to PAHs.
Mechanism of Action
The mechanism of action of 5-hydroxymethylchrysene sulfate involves its metabolic activation to reactive intermediates that can bind to DNA and other cellular macromolecules. This binding can lead to mutations and potentially initiate carcinogenesis. The compound is metabolized by enzymes such as cytochrome P450 and sulfotransferases, which convert it to its active sulfate ester form .
Comparison with Similar Compounds
Key Findings :
- Unlike 5-methylchrysene, which requires cytochrome P450-mediated epoxidation, this compound’s mutagenicity depends on sulfotransferase activation .
- Chrysene, the parent PAH without methyl or hydroxymethyl groups, exhibits lower mutagenic potency due to less specific adduct formation .
DNA Adduct Profiles and Genotoxicity
Key Findings :
- This compound exhibits adenine-selective adduct formation, unlike 5-methylchrysene’s diol epoxide metabolites, which primarily form guanine adducts .
- Sequence-specific replication arrest (e.g., at -AAAGGA- sites) is unique to the sulfate ester, suggesting a distinct mutagenic mechanism compared to its precursors .
Mechanism of Action (MOA) Profiles
Evidence from CRAB3 comparative analysis (Figure S1, ) reveals statistically significant differences in MOA categories between chrysene and 5-methylchrysene:
- 5-Methylchrysene : Higher association with DNA damage and oxidative stress pathways (χ² test, Bonferroni-adjusted p < 0.05).
- Chrysene : Predominantly linked to inflammation and aryl hydrocarbon receptor activation.
Inference for this compound: As a terminal metabolite, its MOA is dominated by direct DNA adduct formation rather than upstream pathways like oxidative stress, aligning with its role as a "ultimate carcinogen" .
Physicochemical Properties
- Environmental Persistence : Sulfated derivatives may exhibit distinct environmental partitioning behaviors, though this requires further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
